molecular formula C21H31NO6 B3124468 2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate CAS No. 318466-06-7

2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate

Cat. No. B3124468
CAS RN: 318466-06-7
M. Wt: 393.5 g/mol
InChI Key: PRKIVOWEKSKNPX-UHFFFAOYSA-N
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Description

2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate, commonly known as TDEET, is a tricarboxylic acid derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized through a multistep process and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Review of Thermophysical Property Measurements on Ethers

A comprehensive review by Marsh et al. (1999) highlights the thermophysical properties of mixtures containing ethers like MTBE (methyl tert-butyl ether) and TAME (tert-amyl methyl ether), among others. These ethers are used as gasoline additives to improve octane rating and reduce exhaust pollution. The study provides insights into vapor-liquid equilibria and related properties in binary and ternary mixtures, underscoring the importance of understanding these properties for industrial applications and environmental impact assessments Marsh et al., 1999.

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs

Zhao et al. (2020) discuss the natural sources, bioactivities, and systematic review of 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, focusing on their widespread presence across various species and their significant toxicity. This study emphasizes the dual nature of such compounds, being both a major component in essential oils and exhibiting potent toxicity, which can inform the investigation of similar compounds for potential applications in bioactivity-based applications Zhao et al., 2020.

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen

The study by Hsieh et al. (2011) on the decomposition of MTBE by adding hydrogen in a cold plasma reactor provides insights into alternative methods for decomposing and converting ethers into less harmful substances. This research could be relevant for environmental remediation and the development of cleaner technologies Hsieh et al., 2011.

Synthetic Phenolic Antioxidants: Environmental and Toxicological Aspects

A review by Liu and Mabury (2020) on synthetic phenolic antioxidants (SPAs), including compounds such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), covers environmental occurrence, human exposure, and toxicity. The discussion on SPAs' detection in various environmental matrices and their potential health impacts provides a foundation for evaluating the environmental and health implications of related chemical compounds Liu and Mabury, 2020.

Microbial Degradation of Ethers in the Subsurface

Schmidt et al. (2004) review the microbial degradation of fuel oxygenates such as MTBE and TBA in the subsurface, highlighting biodegradable pathways under various redox conditions. This study is pertinent for understanding the environmental fate and biodegradation mechanisms of ethers, which could inform the management and remediation of ether-related pollution Schmidt et al., 2004.

properties

IUPAC Name

2-O-tert-butyl 1-O,1-O-diethyl 2-(3,4-dimethylanilino)ethane-1,1,2-tricarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO6/c1-8-26-18(23)16(19(24)27-9-2)17(20(25)28-21(5,6)7)22-15-11-10-13(3)14(4)12-15/h10-12,16-17,22H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRKIVOWEKSKNPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=O)OC(C)(C)C)NC1=CC(=C(C=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301122391
Record name 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

318466-06-7
Record name 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=318466-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 1,1-diethyl 2-[(3,4-dimethylphenyl)amino]-1,1,2-ethanetricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301122391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
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2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
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2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
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2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
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2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate
Reactant of Route 6
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2-(Tert-butyl) 1,1-diethyl 2-(3,4-dimethylanilino)-1,1,2-ethanetricarboxylate

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